molecular formula C9H7ClN4O3 B13914756 2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid

2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid

Cat. No.: B13914756
M. Wt: 254.63 g/mol
InChI Key: YYBPUPXQQDAXFQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid is a chemical compound known for its unique structure and properties It is a pyrimidine derivative with a chloro substituent at the 2-position and a 1-methylpyrazol-4-yl group attached via an oxygen atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro substituent at the 2-position can be introduced via a halogenation reaction using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the 1-Methylpyrazol-4-yl Group: The 1-methylpyrazol-4-yl group can be attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with 1-methylpyrazole in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products Formed

    Substitution Products: Amines, thiols, and ethers.

    Oxidation Products: N-oxides.

    Reduction Products: Amines and alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar pyrimidine core with a chloro and methylthio substituent.

    2-Chloro-6-(1-methylpyrrolidin-3-yl)oxy-pyrimidine-4-carboxylic acid: Similar structure with a different heterocyclic substituent.

Uniqueness

2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the 1-methylpyrazol-4-yl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Biological Activity

2-Chloro-6-(1-methylpyrazol-4-yl)oxy-pyrimidine-4-carboxylic acid (CAS: 1993992-17-8) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C9H7ClN4O3C_9H_7ClN_4O_3, with a molecular weight of 254.63 g/mol. The structure includes a pyrimidine ring substituted with a chloro group and a pyrazole moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46012.50
Hep-23.25
P81517.82

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

The biological activity is largely attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, compounds derived from similar structures have been noted to inhibit Aurora-A kinase, which is crucial for mitosis and cell cycle regulation .

Study on Anticancer Efficacy

In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened for cytotoxicity against cancer cell lines, demonstrating that modifications to the pyrazole structure could significantly enhance anticancer activity .

In Vivo Studies

Further investigations into the in vivo efficacy of this compound are necessary to validate its potential as an effective therapeutic agent. Preliminary results suggest that it may exhibit lower toxicity compared to traditional chemotherapeutics while maintaining efficacy against tumor growth.

Properties

Molecular Formula

C9H7ClN4O3

Molecular Weight

254.63 g/mol

IUPAC Name

2-chloro-6-(1-methylpyrazol-4-yl)oxypyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H7ClN4O3/c1-14-4-5(3-11-14)17-7-2-6(8(15)16)12-9(10)13-7/h2-4H,1H3,(H,15,16)

InChI Key

YYBPUPXQQDAXFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OC2=NC(=NC(=C2)C(=O)O)Cl

Origin of Product

United States

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